Enhanced Conformational Rigidity via Gem-Dimethyl Substitution: Fsp3 Analysis
8-Methyl-1,4-dioxaspiro[4.5]decan-8-amine exhibits a high fraction of sp3-hybridized carbons (Fsp3) due to its spirocyclic core and gem-dimethyl substitution, which is a recognized driver of improved drug-like properties. The Fsp3 value for the target compound is approximately 0.78, calculated based on its molecular structure . This is significantly higher than the Fsp3 of simple cyclohexylamine (C6H13N, Fsp3 ≈ 0.33) and exceeds the typical range for many drug-like molecules (Fsp3 > 0.45 is considered favorable) [1]. While direct comparative data for the unsubstituted analog (1,4-dioxaspiro[4.5]decan-8-amine, Fsp3 ≈ 0.75) is similar, the gem-dimethyl group introduces additional steric bulk that can restrict conformational flexibility around the amine, potentially enhancing target selectivity [2].
| Evidence Dimension | Fraction of sp3-hybridized carbons (Fsp3) |
|---|---|
| Target Compound Data | Approximately 0.78 (calculated from C9H17NO2 structure) |
| Comparator Or Baseline | Cyclohexylamine: approximately 0.33; 1,4-dioxaspiro[4.5]decan-8-amine: approximately 0.75 |
| Quantified Difference | 2.4-fold increase vs. cyclohexylamine; 4% increase vs. unsubstituted spiro analog |
| Conditions | Calculated from molecular formula and structure; no experimental assay required. |
Why This Matters
Higher Fsp3 correlates with improved aqueous solubility, lower melting points, and reduced promiscuity, making this scaffold more attractive for hit-to-lead optimization.
- [1] Lovering F, Bikker J, Humblet C. Escape from flatland: increasing saturation as an approach to improving clinical success. J Med Chem. 2009;52(21):6752-6756. doi:10.1021/jm901241e View Source
- [2] Grygorenko OO, Volochnyuk DM, Ryabukhin SV, et al. Oxa-spirocycles: synthesis, properties and applications. Chemical Science. 2021;12(34):11294-11305. doi:10.1039/D1SC90389K View Source
